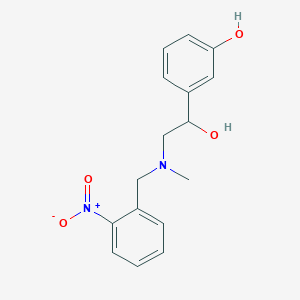

N-2-Nitrobenzylphenylephrine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-2-Nitrobenzylphenylephrine, also known as this compound, is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photolytic Applications

Caged Compounds:

N-2-Nitrobenzylphenylephrine functions as a caged compound, which means it can be activated by light to release the active phenylephrine molecule. This property is particularly useful in:

- Neuroscience Research: The ability to control neurotransmitter release with light allows researchers to study synaptic transmission and neuropeptide secretion in real-time. For instance, studies have shown that photolysis of caged compounds can modulate the release of neuropeptides such as oxytocin and vasopressin from the posterior pituitary gland .

- Cell Signaling Studies: By using N-2-nitrobenzyl derivatives, researchers can investigate cellular responses to specific stimuli without the interference of continuous exposure to the active compound. This method provides insights into the dynamics of cell signaling pathways and receptor interactions .

Biochemical Research

K+ Channel Modulation:

Research indicates that nitric oxide (NO) can activate large-conductance Ca²+-activated K⁺ channels (BK channels) in nerve terminals, which are crucial for regulating excitability and secretion . The use of this compound in these studies allows for controlled release of phenylephrine, enabling detailed examination of its effects on K⁺ channel activity and subsequent neuropeptide release.

Case Study:

A study demonstrated that photoreleased NO enhanced K⁺ current in posterior pituitary nerve terminals, indicating that this compound could serve as a tool for investigating the role of NO in neurosecretion. The study found that the compound significantly increased sustained K⁺ current while reducing rapidly inactivating components, suggesting a nuanced role in modulating neuronal excitability .

Applications in Drug Development

The controlled release properties of this compound make it an attractive candidate for drug delivery systems. By utilizing light to activate drug release at targeted sites, researchers can minimize side effects and enhance therapeutic efficacy.

Potential Areas:

- Targeted Cancer Therapy: Light-sensitive compounds can be used to deliver chemotherapeutic agents directly to tumor sites, reducing systemic toxicity.

- Gene Therapy: Controlled release mechanisms can improve the precision of gene delivery systems, enhancing their effectiveness and safety.

Summary Table of Applications

Análisis De Reacciones Químicas

Photolytic Cleavage Mechanism

The uncaging process involves UV light (λ ≈ 300–360 nm) triggering a multi-step reaction:

-

Photoexcitation :

-

Decay Pathways :

Key Reaction Equation :

N 2 NitrobenzylphenylephrinehνPhenylephrine+2 Nitrosobenzaldehyde

Reaction Kinetics and Efficiency

Studies of analogous NB-caged compounds provide insights into kinetics (Table 1):

Table 1 : Photolysis Parameters for NB-Caged Phenols1

| Parameter | Value (pH 7, 22°C) |

|---|---|

| Quantum Yield (Φ) | 0.03–0.05 |

| Aci-Nitro Decay Rate (k) | 200–500 s⁻¹ |

| Photolysis Half-Life | 1–3 ms |

-

pH Dependence : Aci-nitro decay accelerates under acidic conditions (e.g., k ≈ 2000 s⁻¹ at pH 5)1.

-

Solvent Effects : Aqueous environments favor rapid hydrolysis of intermediates compared to organic solvents21.

By-Product Interactions

The 2-nitrosobenzaldehyde by-product undergoes secondary reactions:

-

Thiol Adduct Formation :

2 Nitrosobenzaldehyde+RSH→Hydroxylamine AdductThis reaction prevents oxidative damage in biological systems1.

-

Decarboxylation : In some cases, decarboxylation of nitroso intermediates generates CO₂, detectable via IR spectroscopy1.

Comparative Stability and Limitations

Propiedades

Número CAS |

148589-31-5 |

|---|---|

Fórmula molecular |

C16H18N2O4 |

Peso molecular |

302.32 g/mol |

Nombre IUPAC |

3-[1-hydroxy-2-[methyl-[(2-nitrophenyl)methyl]amino]ethyl]phenol |

InChI |

InChI=1S/C16H18N2O4/c1-17(10-13-5-2-3-8-15(13)18(21)22)11-16(20)12-6-4-7-14(19)9-12/h2-9,16,19-20H,10-11H2,1H3 |

Clave InChI |

FTHNMXWULMHUGX-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1[N+](=O)[O-])CC(C2=CC(=CC=C2)O)O |

SMILES canónico |

CN(CC1=CC=CC=C1[N+](=O)[O-])CC(C2=CC(=CC=C2)O)O |

Sinónimos |

caged phenylephrine N-2-nitrobenzylphenylephrine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.